

Application Note: Chromatographic Separation of Terbinafine and N-Desmethylcarboxy Terbinafine

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Compound of Interest

Compound Name: *N-Desmethylcarboxy Terbinafine-d7*

Cat. No.: B1140389

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Abstract

This application note provides detailed protocols for the chromatographic separation and quantification of the antifungal drug Terbinafine and its major metabolite, N-Desmethylcarboxy Terbinafine. The methods outlined are applicable for the analysis of these compounds in various matrices, including bulk drug substances and biological samples. The protocols are designed for researchers, scientists, and professionals involved in drug development and quality control. This document includes validated methods using High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), complete with experimental parameters, data presentation in tabular format, and visual workflows.

Introduction

Terbinafine is a widely used allylamine antifungal agent effective against a broad spectrum of pathogenic fungi. Following administration, Terbinafine is extensively metabolized in the liver to various inactive metabolites. One of the key metabolites is N-Desmethylcarboxy Terbinafine. The effective separation and quantification of the parent drug from its metabolites are crucial for pharmacokinetic, pharmacodynamic, and stability studies. This application note presents robust and validated chromatographic methods to achieve this separation.

Chromatographic Methods

Two primary methods are detailed for the separation of Terbinafine and N-Desmethylcarboxy Terbinafine: a High-Performance Liquid Chromatography (HPLC) method with UV detection and a more sensitive Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method.

High-Performance Liquid Chromatography (HPLC) with UV Detection

This method is suitable for the quantification of Terbinafine in bulk drug substances and pharmaceutical dosage forms. While less sensitive, it provides a reliable and cost-effective approach for routine analysis.

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

The UPLC-MS/MS method offers high sensitivity and selectivity, making it ideal for the simultaneous quantification of Terbinafine and N-Desmethylcarboxy Terbinafine in complex biological matrices such as plasma and urine.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Quantitative Data Summary

The following tables summarize the quantitative data obtained from the described chromatographic methods.

Table 1: HPLC Method Parameters and Performance Data for Terbinafine

Parameter	Value	Reference
Chromatographic Conditions		
Column	C18 Column	[4]
Mobile Phase	Methanol:Acetonitrile (60:40, v/v) with 0.15% Triethylamine and 0.15% Phosphoric Acid	
Flow Rate	0.4 mL/min	
Detection Wavelength	224 nm	
Retention Time	~8.5 min	
Validation Parameters		
Linearity Range	50% - 150% of 0.01 mg/mL	
Correlation Coefficient (r²)	0.9993	
Limit of Detection (LOD)	Not explicitly stated	
Limit of Quantification (LOQ)	Not explicitly stated	

Table 2: UPLC-MS/MS Method Parameters and Performance Data for Terbinafine and N-Desmethylterbinafine

Parameter	Terbinafine	N-Desmethylterbinafine	Reference
Chromatographic Conditions			
Column	Reversed-phase BEH C18 (50 x 2.1 mm, 1.7 µm)	Reversed-phase BEH C18 (50 x 2.1 mm, 1.7 µm)	[2][3][5]
Mobile Phase	Acetonitrile:Water (70:30, v/v) with 0.01% Formic Acid and 0.05% Ammonia Water	Acetonitrile:Water (70:30, v/v) with 0.01% Formic Acid and 0.05% Ammonia Water	[2][3]
Flow Rate	0.2 mL/min	0.2 mL/min	[2][3]
Mass Spectrometry Conditions			
Ionization Mode	Positive Electrospray Ionization (ESI+)	Positive Electrospray Ionization (ESI+)	[2][3]
Monitored Transition (m/z)	292.32 → 141.12	278.32 → 141.13	[2][3]
Validation Parameters			
Linearity Range	1 - 250 ng/mL	0.1 - 25 ng/mL	[2][3]
Lower Limit of Quantification (LLOQ)	0.5 ng/mL	0.05 ng/mL	[2][3]
Mean Recovery	> 91.7%	> 91.7%	[2][3]

Experimental Protocols

Protocol 1: HPLC Method for Terbinafine in Bulk Drug Substance

1. Materials and Reagents:

- Terbinafine Hydrochloride Reference Standard
- Methanol (HPLC Grade)
- Acetonitrile (HPLC Grade)
- Triethylamine (Analytical Grade)
- Phosphoric Acid (85%, Analytical Grade)
- Water (HPLC Grade)

2. Standard Solution Preparation:

- Accurately weigh approximately 10 mg of Terbinafine Hydrochloride Reference Standard.
- Transfer to a 100 mL volumetric flask and dissolve in and dilute to volume with methanol to obtain a stock solution of 0.1 mg/mL.
- Pipette 10 mL of the stock solution into a 100 mL volumetric flask and dilute to volume with methanol to obtain a final standard concentration of 0.01 mg/mL.

3. Sample Preparation:

- Prepare sample solutions of the bulk drug substance in methanol to achieve a final concentration of approximately 0.01 mg/mL.

4. Chromatographic System:

- HPLC system equipped with a UV photodiode array detector.
- Column: C18.
- Mobile Phase: Prepare a mixture of methanol and acetonitrile (60:40, v/v). Add 0.15% triethylamine and 0.15% phosphoric acid to the mixture.
- Flow Rate: 0.4 mL/min.

- Detection: 224 nm.
- Injection Volume: 20 µL.

5. Analysis:

- Inject the standard and sample solutions into the HPLC system.
- Record the chromatograms and determine the peak area for Terbinafine.
- Quantify the amount of Terbinafine in the sample by comparing its peak area with that of the standard.

Protocol 2: UPLC-MS/MS Method for Terbinafine and N-Desmethylterbinafine in Rat Plasma

1. Materials and Reagents:

- Terbinafine and N-Desmethylterbinafine Reference Standards
- Diazepam (Internal Standard, IS)
- Acetonitrile (LC-MS Grade)[\[2\]](#)[\[3\]](#)
- Water (LC-MS Grade)
- Formic Acid (LC-MS Grade)[\[2\]](#)[\[3\]](#)
- Ammonia Water (LC-MS Grade)[\[2\]](#)[\[3\]](#)
- Rat Plasma

2. Standard and Sample Preparation:

- Prepare stock solutions of Terbinafine, N-Desmethylterbinafine, and Diazepam (IS) in methanol.
- Prepare working standard solutions by serial dilution of the stock solutions.

- For sample preparation, precipitate protein by adding acetonitrile to the plasma samples.[2][3]

3. Chromatographic System:

- UPLC system coupled with a triple quadrupole mass spectrometer.[2][3]
- Column: Reversed-phase BEH C18 (50 x 2.1 mm, 1.7 μ m).[2][3][5]
- Column Temperature: 30 °C.[2][3]
- Mobile Phase: Acetonitrile and water (containing 0.01% formic acid and 0.05% ammonia water) (70:30, v/v).[2][3]
- Flow Rate: 0.2 mL/min.[2][3]
- Injection Volume: 5 μ L.

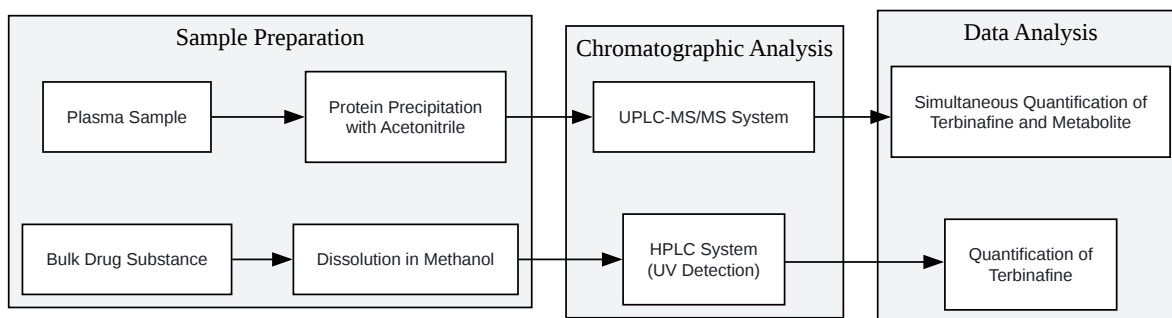
4. Mass Spectrometry Detection:

- Ionization: Positive electrospray ionization (ESI+).[2][3]
- Detection Mode: Multiple Reaction Monitoring (MRM).[2][3]
- MRM Transitions:
 - Terbinafine: m/z 292.32 \rightarrow 141.12[2][3]
 - N-Desmethylterbinafine: m/z 278.32 \rightarrow 141.13[2][3]
 - Diazepam (IS): m/z 285.05 \rightarrow 192.99[2][3]

5. Data Analysis:

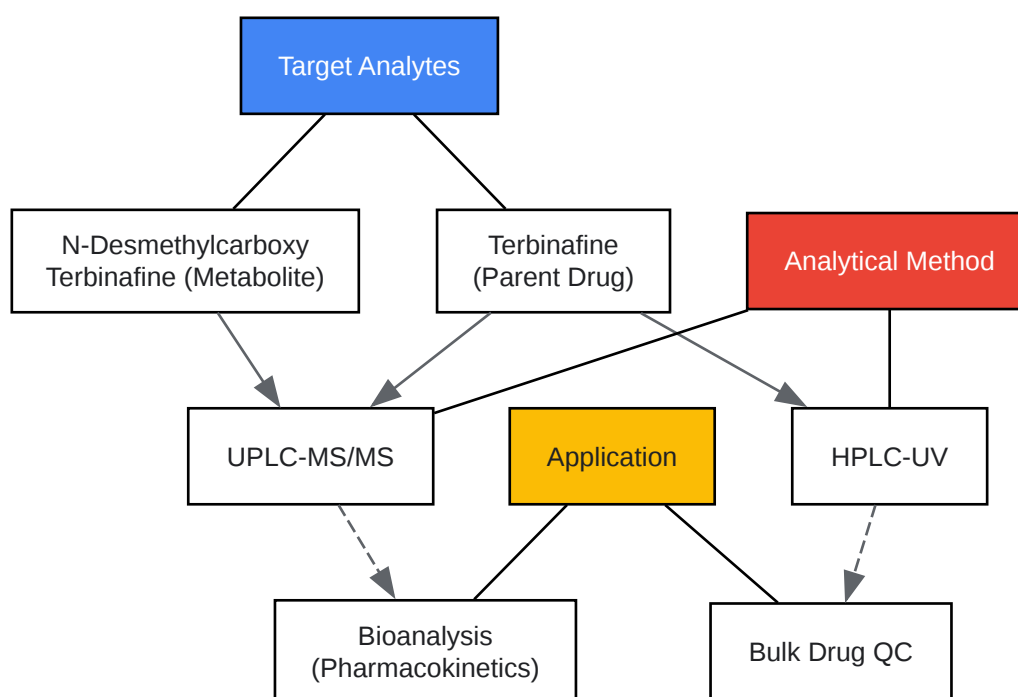
- Quantify Terbinafine and N-Desmethylterbinafine in plasma samples using a calibration curve constructed from the peak area ratios of the analytes to the internal standard.

Visualizations



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Caption: Experimental workflow for the chromatographic analysis of Terbinafine and its metabolite.



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Caption: Logical relationship between analytes, methods, and applications.

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